molecular formula C9H11BrN2O2 B1359842 5-bromo-2-methoxy-N,N-dimethylnicotinamide CAS No. 1072854-96-6

5-bromo-2-methoxy-N,N-dimethylnicotinamide

Cat. No. B1359842
CAS RN: 1072854-96-6
M. Wt: 259.1 g/mol
InChI Key: MDRINRWJXUGNGX-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-N,N-dimethylnicotinamide, also known as 5-Bromo-2-methoxy-N,N-DMDMNA, is a type of nicotinamide derivative that has been studied for its potential to be used in various scientific research applications. This compound has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments. In We will also discuss the advantages and limitations of using this compound in lab experiments, as well as potential future directions for research.

Scientific Research Applications

Synthesis and Characterization

  • The study by Pişkin, Canpolat, and Öztürk (2020) focused on synthesizing new zinc phthalocyanine with substituents including similar compounds to 5-bromo-2-methoxy-N,N-dimethylnicotinamide. This compound showed potential for Type II photosensitizers in cancer treatment, specifically in photodynamic therapy, due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Biochemical Analysis and Potential Applications

  • Hirokawa, Yoshida, and Kato (1998) synthesized derivatives of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide, including compounds structurally similar to 5-bromo-2-methoxy-N,N-dimethylnicotinamide. These compounds showed significant affinity for 5-HT3 and dopamine D2 receptors, indicating potential for therapeutic applications in neurological disorders (Hirokawa, Yoshida, & Kato, 1998).

Industrial and Synthetic Processes

  • A practical industrial process scale-up for a compound structurally similar to 5-bromo-2-methoxy-N,N-dimethylnicotinamide, which is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors for diabetes therapy, was studied by Zhang et al. (2022). This study emphasizes the compound's significance in the pharmaceutical industry, particularly in the synthesis of diabetes medications (Zhang et al., 2022).

properties

IUPAC Name

5-bromo-2-methoxy-N,N-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-12(2)9(13)7-4-6(10)5-11-8(7)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRINRWJXUGNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-methoxy-N,N-dimethylnicotinamide

Synthesis routes and methods

Procedure details

To a mixture of 5-bromo-2-methoxynicotinic acid (80 mg, 0.34 mmol), triethylamine (192 μl, 1.38 mmol) and 2-(1 H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate in acetonitrile (1 mL) was added dimethylamine, 2 M in tetrahydrofuran (172 μl, 0.34 mmol). The reaction mixture was stirred at ambient temperature under an atmosphere of nitrogen for 3 h. The mixture was partitioned between water and ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated in vacuo to give a crude product which was purified by column chromatography using a gradient of ethyl acetate in heptane affording 54 mg (60%) of the title compound as a white solid: 1H NMR (400 MHz, DMSO-d6) ppm 8.36 (d, 1 H), 7.91 (d, 1 H), 3.88 (s, 3 H), 2.96 (s, 3 H), 2.78 (s, 3 H); MS (ESI) m/z 259, 261[M+H+].
Quantity
80 mg
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reactant
Reaction Step One
Quantity
192 μL
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0 (± 1) mol
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reactant
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Quantity
1 mL
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solvent
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0 (± 1) mol
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172 μL
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Reaction Step Two

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